molecular formula C13H11ClN2O B7470604 N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide

N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide

Cat. No. B7470604
M. Wt: 246.69 g/mol
InChI Key: ABDVLWAMVUYSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide, also known as CQ-CPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoline derivatives, which have been found to exhibit various biological activities such as antimalarial, antitumor, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the heme detoxification pathway in the parasite, leading to the accumulation of toxic heme and ultimately causing the death of the parasite. In addition, N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide has been found to inhibit the activity of certain enzymes involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects
N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. In addition, N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide has been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. This compound has also been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

Advantages and Limitations for Lab Experiments

N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide has several advantages for lab experiments. This compound is readily available and can be synthesized using simple and inexpensive methods. In addition, N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide exhibits potent antimalarial, anti-inflammatory, and antitumor effects, making it a useful tool for studying these biological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide. One area of research is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the mechanism of action of N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide, which may lead to the development of new drugs for the treatment of malaria, cancer, and inflammatory diseases. Finally, further studies are needed to determine the potential toxicity of this compound and its derivatives, which is important for the development of safe and effective drugs.

Synthesis Methods

The synthesis of N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide involves the reaction between 5-chloro-8-hydroxyquinoline and cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in a suitable solvent such as dichloromethane or chloroform. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Scientific Research Applications

N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide has been studied for its potential applications in the field of medicine. One of the areas of research is its antimalarial activity. Studies have shown that N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide exhibits potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. This compound has also been found to have anti-inflammatory and antitumor effects.

properties

IUPAC Name

N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-5-6-11(16-13(17)8-3-4-8)12-9(10)2-1-7-15-12/h1-2,5-8H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDVLWAMVUYSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloroquinolin-8-yl)cyclopropanecarboxamide

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